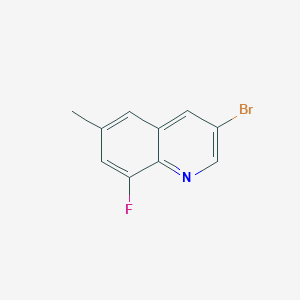

3-Bromo-8-fluoro-6-methylquinoline

Description

Properties

IUPAC Name |

3-bromo-8-fluoro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODFXMHHVCMWHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Bromo-8-fluoro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-fluoro-6-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymatic targets. The specific substitutions of a bromine atom, a fluorine atom, and a methyl group on the quinoline core are anticipated to modulate its physicochemical and biological properties significantly. These modifications can influence metabolic stability, membrane permeability, and target-binding affinity, making a thorough understanding of its physical properties essential for its application in drug discovery and development.

This guide provides a comprehensive overview of the physical properties of this compound. In the absence of direct experimental data for this specific molecule, this document presents computationally predicted properties, alongside a comparative analysis of experimentally determined data for structurally related analogues. Furthermore, it outlines the standard methodologies for the experimental determination of these key physical parameters, offering a framework for the empirical validation of the predicted values.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₇BrFN | - |

| Molecular Weight | 240.07 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | ~300-320 °C | Estimation based on analogues |

| Solubility | Low in water; Soluble in organic solvents like DMSO, ethanol | [1] |

| pKa | Not available | - |

| LogP | ~3.5 | Estimation based on analogues |

Comparative Analysis with Related Quinoline Derivatives

To contextualize the predicted properties of this compound, it is instructive to examine the experimentally determined physical properties of its structural analogues. The presence of bromo, fluoro, and methyl groups each imparts distinct effects on the molecule's properties.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-6-methylquinoline | 222.08 | 78-80 | 294.4 ± 20.0 (Predicted)[2] |

| 3-Bromo-8-fluoroquinoline | 226.04 | Not available | Not available |

| 6-Bromo-2-methylquinoline | 222.08 | 101-105 | 299.7 ± 20.0 (Predicted)[3] |

| 6-Methylquinoline | 143.19 | -22 | 259-261[4] |

| 3-Bromo-8-(trifluoromethyl)quinoline | 276.05 | Not available | 284.0 ± 35.0 (Predicted)[5] |

-

The data illustrates that halogenation generally increases both the melting and boiling points compared to the parent 6-methylquinoline, which is attributable to increased molecular weight and stronger intermolecular forces.

-

The solid state of the bromo- and methyl-substituted quinolines at room temperature suggests that this compound is also likely to be a solid.

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for the characterization of a novel compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities tend to depress and broaden the melting range.[6][7]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Distillation is a common method for both purification and boiling point determination.[8]

Protocol: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated gently in a heating block or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility is crucial for its formulation and delivery in drug development.[1] Quinoline derivatives are often poorly soluble in water, necessitating the use of co-solvents.[1]

Protocol: Solubility Screening

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).[1]

-

Serial Dilution: The stock solution is serially diluted into a series of aqueous buffers (e.g., phosphate-buffered saline at various pH values) and co-solvent mixtures (e.g., ethanol/water).[1]

-

Equilibration: The samples are agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

-

Separation of Undissolved Solid: The samples are centrifuged to pellet any undissolved compound.[1]

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as HPLC-UV or LC-MS.[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: The aromatic region (typically 7.0-9.0 ppm for quinolines) will show a distinct set of signals for the protons on the quinoline core.[10] The methyl group will appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR: The spectrum will show ten distinct signals for the ten carbon atoms of the quinoline core. The positions of these signals are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

-

¹⁹F NMR: This will show a singlet for the fluorine atom at the 8-position, providing unambiguous confirmation of its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak in the mass spectrum that is of nearly equal intensity to the molecular ion peak.[11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound with high accuracy.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] For this compound, the IR spectrum is expected to show:

-

Aromatic C-H stretching vibrations around 3030 cm⁻¹.[15]

-

C=C and C=N stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.[15][16]

-

C-Br and C-F stretching vibrations, which are typically found in the fingerprint region below 1300 cm⁻¹.

Conclusion

While experimental data for this compound is yet to be published, this guide provides a robust framework for its initial characterization. The predicted physicochemical properties, in conjunction with comparative data from related analogues, offer valuable insights for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of the compound's key physical characteristics. This foundational knowledge is paramount for the rational design and development of novel therapeutic agents and functional materials based on this promising quinoline scaffold.

References

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]

-

University of Toronto. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

IEREK. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (2026). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

-

ACS Publications. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-BroMo-6-Methyl-quinoline | 66438-78-6 [m.chemicalbook.com]

- 3. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]

- 4. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 5. 3-bromo-8-(trifluoromethyl)quinoline CAS#: 1059064-11-7 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. athabascau.ca [athabascau.ca]

- 8. vernier.com [vernier.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academicedgepress.co.uk [academicedgepress.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-Bromo-8-fluoro-6-methylquinoline, a halogenated and methylated quinoline derivative. While direct literature on this specific compound is sparse, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the rich chemistry of related quinoline analogs to propose its synthesis, predict its properties, and explore its potential applications in medicinal chemistry and materials science.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of a bromine atom, a fluorine atom, and a methyl group, as in the case of this compound, is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Safety Data

Based on data from analogous compounds, the following properties for this compound can be predicted.

| Property | Predicted Value | Source |

| Molecular Formula | C10H7BrFN | - |

| Molecular Weight | 240.07 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Off-white to yellow solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |

Safety and Handling: As with related halogenated aromatic compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[3][4]

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been reported, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions, followed by regioselective bromination. A potential synthetic approach starting from a substituted aniline is outlined below.

Figure 1: A proposed multi-step synthesis pathway for this compound.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 8-Fluoro-6-methylquinoline

A plausible starting point is the synthesis of the quinoline core. This could be achieved via a Skraup or Doebner-von Miller reaction using 2-fluoro-4-methylaniline as the starting material.

-

To a stirred solution of 2-fluoro-4-methylaniline in a suitable solvent (e.g., ethanol), add glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude 8-fluoro-6-methylquinoline by recrystallization or column chromatography.

Step 2: Bromination of 8-Fluoro-6-methylquinoline

The next step involves the regioselective bromination of the quinoline ring. The directing effects of the fluorine and methyl groups, as well as the nitrogen atom in the ring, will influence the position of bromination. Electrophilic bromination is expected to occur at the C3 position.

-

Dissolve 8-fluoro-6-methylquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature. The use of a catalyst, such as a Lewis acid, may be necessary.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the crude this compound by column chromatography to obtain the final product.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring system, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the bromine and fluorine atoms. A singlet corresponding to the methyl group protons. |

| ¹³C NMR | Distinct signals for the ten carbon atoms of the quinoline core, with the carbons attached to bromine and fluorine showing characteristic shifts. A signal for the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations within the quinoline ring. C-Br and C-F stretching vibrations would also be present. |

Potential Applications in Drug Development and Research

The unique combination of substituents in this compound makes it a promising scaffold for the development of novel bioactive molecules.

Intermediate for Kinase Inhibitors

The quinoline core is a common feature in many kinase inhibitors. The bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to target specific kinases involved in cancer and other diseases.[5]

Precursor for Novel Antibacterial Agents

Quinolone-based compounds are a well-established class of antibiotics.[5] The this compound scaffold could be modified to develop new antibacterial agents with potentially improved efficacy or a broader spectrum of activity against resistant bacterial strains.

Building Block for Materials Science

Functionalized quinolines have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes. The specific substitution pattern of this molecule could lead to interesting photophysical properties.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established chemical transformations. Its predicted physicochemical properties and the strategic placement of its functional groups make it a highly attractive building block for medicinal chemistry and materials science. This guide provides a foundational framework for researchers interested in the synthesis and exploration of this and related novel quinoline derivatives. Further experimental work is required to validate the proposed synthesis and fully characterize the properties and potential of this promising molecule.

References

-

PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. [Link]

-

PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline | C10H7BrFNO | CID 134174766. [Link]

-

PubChem. 6-Bromo-8-fluoro-5-methyl-quinolin-3-ol | C10H7BrFNO | CID 130562804. [Link]

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

-

PubChem. 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline | C11H9BrFNO | CID 134174592. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016-09-12). [Link]

-

National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]

-

The Good Scents Company. 6-methyl quinoline. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026-01-12). [Link]

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115). (2010-04-08). [Link]

-

PubChem. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410. [Link]

Sources

Foreword: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Characterization, and Therapeutic Potential

The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its recurring presence in a multitude of compounds exhibiting a vast spectrum of pharmacological activities.[1][2] From the historic anti-malarial drug quinine to modern anti-cancer agents, quinoline derivatives have proven to be exceptionally versatile building blocks in the development of new therapeutics.[1][3][4] Their rigid, planar structure and the nitrogen atom's ability to act as a hydrogen bond acceptor provide an ideal framework for interacting with various biological targets.

This guide focuses on a novel, specifically substituted quinoline: This compound . A thorough search of chemical databases indicates that this compound is not widely cataloged and does not have a readily available CAS number, highlighting its status as a frontier molecule for research and development. The strategic placement of bromo, fluoro, and methyl groups on the quinoline core suggests a compound designed for specific purposes in drug development, offering unique properties for potency, selectivity, and metabolic stability.

For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide. It outlines the predicted physicochemical properties of this novel compound, proposes a robust and logical synthetic pathway, and explores its potential therapeutic applications based on established structure-activity relationships (SAR) within the quinoline family.

Physicochemical Profile and Structural Attributes

The precise combination of substituents on the quinoline core dictates the molecule's electronic, steric, and lipophilic properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Predicted Molecular Properties

While experimental data for this compound is not available, its key physicochemical properties can be reliably predicted based on its constituent parts. For context, the properties of a closely related, commercially available compound, 3-Bromo-6-methylquinoline, are included for comparison.

| Property | Predicted: this compound | Known: 3-Bromo-6-methylquinoline[5][6] | Rationale for Prediction |

| CAS Number | Not Assigned | 66438-78-6 | The absence of a CAS number in major databases underscores the novelty of the target compound. |

| Molecular Formula | C₁₀H₇BrFN | C₁₀H₈BrN | Calculated by summing the atoms in the structure. |

| Molecular Weight | 240.07 g/mol | 222.08 g/mol | The addition of a fluorine atom increases the molecular weight compared to its non-fluorinated counterpart. |

| InChI Key | (Predicted) | (Varies by database) | A hashed version of the InChI string, providing a unique identifier. |

| SMILES | Cc1cc2c(c(F)c1)n=cc(Br)c2 | Cc1ccc2n=cc(Br)cc2c1 | A standard line notation representing the molecular structure. |

| Predicted LogP | ~3.5 - 4.0 | ~3.2 | The fluorine atom at position 8 is expected to increase lipophilicity, leading to a higher predicted LogP value, which can influence membrane permeability and solubility. |

| Predicted pKa | ~2.5 - 3.0 | ~3.0 - 3.5 | The electron-withdrawing effects of both the fluorine and bromine atoms are expected to decrease the basicity of the quinoline nitrogen, resulting in a lower pKa. |

The Strategic Role of Each Substituent:

-

Bromine (Position 3): The bromine atom is a versatile functional handle. Its presence allows for further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups to explore the chemical space around the core.[7] Furthermore, halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a biological target.

-

Fluorine (Position 8): The introduction of a fluorine atom is a common strategy in medicinal chemistry. It can block metabolic oxidation at that position, thereby improving the compound's metabolic stability and half-life. The high electronegativity of fluorine can also alter the electronic properties of the ring and modulate the pKa of the quinoline nitrogen, influencing binding interactions and solubility.

-

Methyl (Position 6): The methyl group provides a point of steric bulk and can occupy hydrophobic pockets within a target's binding site. Its position on the benzene ring can influence the overall electronic distribution and provides a simple modification point to probe structure-activity relationships.

Proposed Synthesis Strategy: A Field-Proven Approach

Synthesizing a multi-substituted quinoline requires a robust and logical pathway that allows for the precise installation of each functional group. While several classical methods for quinoline synthesis exist (e.g., Skraup, Friedländer), a modern approach leveraging a Gould-Jacobs reaction followed by subsequent functionalization offers superior control and versatility.[3]

The proposed multi-step synthesis is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of intermediates and the final product.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-8-fluoro-6-methylquinoline-3-carboxylate (Intermediate II)

-

Rationale: This step employs the Gould-Jacobs reaction, a reliable method for constructing the quinoline core. It begins with the condensation of a substituted aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization. The choice of 2-fluoro-4-methylaniline as the starting material strategically places the fluorine and methyl groups at the desired final positions (8 and 6, respectively).

-

Protocol:

-

To a round-bottom flask, add 2-fluoro-4-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture at 110-120 °C for 2 hours with stirring. Monitor the reaction by TLC or LC-MS for the formation of the anilinomethylene malonate intermediate.

-

Once the initial condensation is complete, add the reaction mixture to a high-boiling solvent such as Dowtherm A.

-

Heat the solution to 240-250 °C for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture and dilute with hexane or petroleum ether to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

-

Validation: Characterize the product (Intermediate II) using ¹H NMR to confirm the formation of the quinoline ring and the presence of the ethyl ester group.

-

Step 2: Synthesis of 8-Fluoro-6-methylquinolin-4-ol (Intermediate III)

-

Rationale: The ethyl ester at position 3 is removed via saponification followed by decarboxylation to simplify the molecule in preparation for subsequent halogenation steps.

-

Protocol:

-

Suspend Intermediate II (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).

-

Cool the solution to room temperature and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid intermediate.

-

Continue heating the acidic mixture at reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Validation: Confirm the structure of Intermediate III by ¹H NMR (disappearance of the ethyl ester signals) and Mass Spectrometry to verify the expected molecular weight.

-

Step 3: Synthesis of 4-Chloro-8-fluoro-6-methylquinoline (Intermediate IV)

-

Rationale: The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride (POCl₃). This is a standard transformation that activates the 4-position and prepares the molecule for the final bromination step, which is often more selective on an electron-deficient ring.

-

Protocol:

-

Carefully add Intermediate III (1.0 eq) to phosphorus oxychloride (5-10 eq) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with aqueous ammonia or sodium carbonate until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Validation: Characterize Intermediate IV by ¹H NMR and ¹³C NMR to confirm the replacement of the hydroxyl group with chlorine.

-

Step 4: Synthesis of this compound (Final Product)

-

Rationale: The final step is the regioselective bromination at the 3-position. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic systems. The electron-withdrawing nature of the quinoline nitrogen and the chloro group directs the bromination to the C3 position.

-

Protocol:

-

Dissolve Intermediate IV (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, wash with aqueous sodium thiosulfate solution to quench any remaining NBS, and then with brine.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

-

Final Validation: Obtain a full characterization of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to unequivocally confirm the structure of this compound.

-

Potential Therapeutic Applications and Biological Rationale

The specific substitution pattern of this compound suggests its potential utility in several therapeutic areas, particularly oncology and infectious diseases, where quinoline scaffolds have shown significant promise.[1][4]

Anticancer Potential

Many substituted quinolines exert their anticancer effects by inhibiting key cellular enzymes.[8][9] Bromo- and nitro-substituted quinolines, for instance, have demonstrated significant antiproliferative activity against various cancer cell lines, including glioblastoma and colon carcinoma.[8][9] The mechanism often involves the induction of apoptosis (programmed cell death).[9][10]

A plausible hypothesis is that this compound could function as an inhibitor of enzymes critical for cancer cell survival, such as:

-

Tyrosine Kinases: Many successful cancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in these molecules.

-

Topoisomerases: These enzymes are crucial for DNA replication and repair. Bromo-substituted quinolines have been identified as potential topoisomerase inhibitors.[8]

Caption: Hypothetical mechanism: Inhibition of a receptor tyrosine kinase signaling pathway.

Anti-inflammatory and Antimicrobial Activity

The quinoline core is also present in agents developed for inflammatory diseases and infections.[4][7]

-

Anti-inflammatory: Certain quinoline derivatives can target enzymes like COX or PDE4, which are involved in the inflammatory cascade.[7]

-

Antimicrobial: Fluoroquinolones are a well-known class of antibiotics. While the subject molecule is not a classic fluoroquinolone, the presence of the quinoline core and halogen substituents suggests that it could be explored for antibacterial or antifungal properties.[11][12]

Conclusion and Future Directions

This compound stands as a promising yet unexplored molecule at the intersection of several key areas of medicinal chemistry. This guide provides the foundational knowledge required to approach its synthesis and evaluation in a structured, scientifically rigorous manner. The proposed synthetic route is logical and relies on well-established chemical transformations, providing a high probability of success for experienced chemists.

The true value of this compound will be unlocked through its synthesis and subsequent biological evaluation. Researchers are encouraged to use the protocols and rationale presented here as a starting point for their investigations. The versatile bromine handle at the 3-position is a particularly attractive feature, opening the door to the creation of a focused library of analogues for comprehensive structure-activity relationship studies. Such studies will be crucial in determining whether this compound or its derivatives can be developed into the next generation of targeted therapeutics.

References

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

PubMed. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

-

PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline. [Link]

-

PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

Journal of the American Chemical Society. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. [Link]

-

Hindawi. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

ScienceScholar. Quinoline derivative and their pharmacological & medicinal potential. [Link]

-

RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

PubMed. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. [Link]

-

PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 66438-78-6 | 3-Bromo-6-methylquinoline - Synblock [synblock.com]

- 6. 3-BroMo-6-Methyl-quinoline | 66438-78-6 [m.chemicalbook.com]

- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencescholar.us [sciencescholar.us]

- 12. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-Bromo-8-fluoro-6-methylquinoline" solubility

An In-depth Technical Guide to the Solubility of 3-Bromo-8-fluoro-6-methylquinoline

Abstract

Introduction: The Significance of Substituted Quinolines

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone pharmacophore in drug discovery.[1][4] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of a quinoline-based drug candidate is not solely dependent on its interaction with a biological target; it is also governed by its drug-like properties, where solubility plays a pivotal role. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of an otherwise potent compound.

This compound is a multi-substituted quinoline. The introduction of bromo, fluoro, and methyl groups onto the quinoline core is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning the compound's biological activity and pharmacokinetic profile. However, these substitutions also significantly alter its physical properties, making a thorough solubility assessment essential. This guide provides the necessary theoretical grounding and practical methodologies to perform this characterization.

Physicochemical Profile and Solubility Prediction

Direct experimental data for this compound is scarce.[3] Therefore, a predictive analysis based on its structure and the properties of related analogs is the logical starting point.

Core Molecular Properties

The fundamental properties of the molecule are calculated based on its chemical structure (C₁₀H₇BrFN). These values are foundational for all subsequent experimental work.

| Property | Value | Source/Method |

| Chemical Formula | C₁₀H₇BrFN | Calculation |

| Molecular Weight | 240.08 g/mol | Calculation |

| IUPAC Name | This compound | --- |

Impact of Substituents on Solubility

The solubility of this compound is dictated by the interplay of its quinoline core and its three substituents.

-

Quinoline Core: The parent quinoline molecule is a weak base that is slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[5][6] Its basicity is attributed to the lone pair of electrons on the nitrogen atom.

-

Bromo Group (-Br): The bromine atom is a halogen that significantly increases the molecule's molecular weight and size. It is an electron-withdrawing group via induction but also contributes to lipophilicity, generally decreasing aqueous solubility.

-

Fluoro Group (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group. This effect is expected to reduce the basicity of the quinoline nitrogen, thereby decreasing its solubility in acidic aqueous media.

-

Methyl Group (-CH₃): The methyl group is a small, non-polar alkyl group that increases the lipophilicity of the molecule, which typically leads to lower solubility in aqueous solutions.

Predicted Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences solubility and membrane permeability.[2] While no experimental logP exists for the target compound, we can infer its properties from a close analog, 3-bromo-8-fluoroquinoline (lacking the methyl group), which has a calculated XLogP3 of 2.9.[7] The addition of a lipophilic methyl group is expected to increase this value, suggesting that This compound is a lipophilic compound with a predicted logP > 3.0 , pointing towards low intrinsic aqueous solubility.

Predicted Acidity (pKa)

The conjugate acid of the parent quinoline has a pKa of approximately 4.85.[4] The potent electron-withdrawing effects of the bromo and fluoro substituents will likely decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, the pKa of protonated this compound is predicted to be lower than 4.85. This reduced basicity implies that pH-dependent solubility enhancement in acidic conditions may be less pronounced compared to unsubstituted quinoline.

Prediction Summary: Based on its structural features, this compound is predicted to be a lipophilic compound with low aqueous solubility. It is expected to be more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).

Methodologies for Experimental Solubility Determination

Given the lack of published data, experimental determination is required. We present protocols for two distinct types of solubility measurements: thermodynamic and kinetic. Both are critical in drug discovery for different applications.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining intrinsic, equilibrium solubility. It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of solid material.

Causality Behind Experimental Choices: The shake-flask method's reliability stems from allowing the system to reach its lowest energy state (equilibrium). Using a buffer (e.g., PBS pH 7.4) mimics physiological conditions. The extended incubation period ensures that the dissolution and precipitation rates are equal. Quantification via a validated HPLC method provides specificity and accuracy, separating the analyte from any potential impurities or degradants.

Experimental Protocol: Shake-Flask (Thermodynamic)

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be visually confirmed at the end of the incubation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the solid material settle.

-

Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, see Section 3.3) to determine the compound's concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: The Precipitation Method

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a high-throughput method relevant for early discovery, as it mimics the conditions compounds experience in many in-vitro biological assays.

Causality Behind Experimental Choices: This method is designed to identify compounds that might precipitate under assay conditions. DMSO is used as the universal solvent for compound libraries. The rapid dilution into an aqueous buffer creates a supersaturated state, and the subsequent measurement of the soluble fraction (often by light scattering) provides a rapid assessment of precipitation risk.

Experimental Protocol: Turbidimetric (Kinetic)

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Assay Plate Preparation: Add the aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler or multichannel pipette, rapidly add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 100 µM, with a final DMSO concentration of 1-2%).

-

Incubation: Shake the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620-750 nm).

-

Data Analysis: The concentration at which significant precipitation (a sharp increase in turbidity) is observed is defined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification Techniques

Accurate quantification is the cornerstone of any solubility measurement. Spectrophotometric and chromatographic methods are most common.[8]

Protocol: HPLC-UV Method Development

-

Solvent Selection: Determine a suitable solvent that completely dissolves the compound. Acetonitrile or methanol are common starting points.

-

Wavelength (λmax) Determination: Prepare a dilute solution of the compound and scan its absorbance across the UV spectrum (e.g., 200-400 nm) using a spectrophotometer or a Diode Array Detector (DAD) in an HPLC system to find the wavelength of maximum absorbance (λmax).[8]

-

Column and Mobile Phase Selection:

-

Select a reverse-phase column (e.g., C18).

-

Develop an isocratic or gradient mobile phase system (e.g., Acetonitrile:Water or Methanol:Water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). The goal is to achieve a sharp, symmetric peak with a reasonable retention time.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations from a primary stock.

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot peak area versus concentration to generate a calibration curve. The curve must demonstrate linearity (R² > 0.99) over the desired concentration range.

-

-

Validation: The method should be validated for accuracy, precision, and linearity to ensure reliable measurements.

Data Interpretation and Application

The results from these assays provide a comprehensive solubility profile.

-

Thermodynamic Solubility: Represents the true equilibrium solubility. This value is critical for understanding the maximum concentration achievable in vivo and is essential for developing oral formulations.

-

Kinetic Solubility: Provides an indication of the compound's propensity to precipitate from a supersaturated solution. Low kinetic solubility can be a red flag for in-vitro assays, potentially causing compound precipitation and leading to inaccurate biological data.

Data Summary Table: All experimental results should be meticulously documented.

| Solvent System (and pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Thermodynamic |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value | Thermodynamic |

| FaSSIF (pH 6.5) | 37 | Experimental Value | Calculated Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Kinetic |

FaSSIF: Fasted State Simulated Intestinal Fluid

A low measured aqueous solubility for this compound would necessitate strategies in drug development such as formulation with solubilizing excipients, the use of amorphous solid dispersions, or chemical modification to introduce more polar functional groups.

Conclusion

While published data on the solubility of this compound is unavailable, a robust scientific framework allows for its thorough characterization. Predictive analysis based on its chemical structure strongly suggests it is a lipophilic molecule with low aqueous solubility. This guide provides detailed, field-proven protocols for the experimental determination of both its thermodynamic and kinetic solubility. By employing these standardized methods, researchers can generate the reliable data necessary to make informed decisions in the drug discovery and development process, mitigating risks associated with poor solubility and enabling the advancement of promising quinoline-based therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16223765, 3-Bromo-8-fluoro-quinoline. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Available from: [Link].

-

Al-Omar, M. A., & Amr, A. E. G. E. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15687-15701. Available from: [Link].

-

Wikipedia. Quinoline. Available from: [Link].

-

Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 138-149. Available from: [Link].

-

ResearchGate. The structures of the substituted quinolines. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134174766, 8-Bromo-6-fluoro-3-methoxy-quinoline. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134174592, 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Available from: [Link].

-

IOP Conference Series: Journal of Physics. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539(1), 012075. Available from: [Link].

-

International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link].

-

Houzé, P., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 333-338. Available from: [Link].

-

SlidePlayer. Preparation and Properties of Quinoline. Available from: [Link].

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... Available from: [Link].

-

The Good Scents Company. 6-methyl quinoline. Available from: [Link].

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-87. Available from: [Link].

-

El-Sayed, M. A. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5036. Available from: [Link].

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115). Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ijfmr.com [ijfmr.com]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Physicochemical Properties, Synthesis, and Potential in Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 3-Bromo-8-fluoro-6-methylquinoline, a halogenated quinoline derivative with significant potential for applications in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the specific combination of bromo, fluoro, and methyl substituents on this core presents a unique profile for molecular exploration. This document details the fundamental physicochemical properties of the compound, outlines a logical synthetic approach based on established chemical principles, describes rigorous analytical methodologies for its characterization, and discusses its potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic compounds in their research endeavors.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in the development of therapeutic agents.[1] Its structural rigidity, combined with its ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding), makes it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. Quinoline-based drugs have found success across a wide range of diseases, including malaria and various forms of cancer.[1][2]

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Halogenation, in particular, is a key strategy in drug design:

-

Bromine: The introduction of a bromine atom can enhance binding affinity through halogen bonding, modulate metabolic stability, and provide a reactive handle for further synthetic diversification.[3] Brominated quinolines have demonstrated significant antiproliferative activity against cancer cell lines.[4]

-

Fluorine: A fluorine atom can alter the electronic properties (pKa) of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, thereby improving pharmacokinetic profiles.

-

Methyl Group: An alkyl group like methyl can provide steric bulk, influence binding orientation, and enhance lipophilicity, which can be critical for cell penetration.

This compound combines these features, making it a compound of considerable interest for screening libraries and as a starting point for the development of novel therapeutics.

Physicochemical Properties of this compound

The foundational step in evaluating any new chemical entity is to establish its core physicochemical properties. These data are critical for experimental design, from synthesis and purification to formulation and biological testing.

Exemplary Protocol: Step 1 & 2 - Condensation and Cyclization

This protocol is a self-validating system; the successful formation of the intermediate can be verified by techniques like TLC and NMR before proceeding, ensuring efficiency and conserving resources.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-fluoro-5-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Causality: Using a slight excess of the malonate ester ensures the complete consumption of the more complex starting aniline.

-

-

Condensation: Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. The formation of ethanol as a byproduct drives this reaction forward.

-

Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Increase the temperature to 240-250°C and maintain for 30-60 minutes.

-

Causality: The high temperature is necessary to provide the activation energy for the intramolecular cyclization, which forms the quinoline ring system.

-

-

Workup: Cool the reaction mixture to room temperature. The crude product will often precipitate. Add hexane to facilitate further precipitation, and collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with hexane and then diethyl ether to remove residual solvent and impurities. The resulting intermediate, ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate, can be carried forward or further purified by recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final compound. Each technique provides a unique and complementary piece of structural information, creating a self-validating system of characterization.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl group, and distinct aromatic protons with couplings that confirm their relative positions.

-

¹³C NMR: Will identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: Crucial for this molecule, it will show a singlet confirming the presence and chemical environment of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), providing definitive evidence of successful bromination. The measured mass should match the calculated exact mass (238.975 g/mol ) within a very low margin of error (e.g., <5 ppm). [5]* High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of a compound.

Protocol: HPLC Purity Assessment

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is typically used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 5% Water and 95% Acetonitrile over 10-15 minutes.

-

Causality: The formic acid improves peak shape, and the gradient ensures that both polar and non-polar impurities are effectively separated and eluted.

-

-

Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm, where aromatic compounds typically absorb.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in drug discovery, a purity of >95% is typically required.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for developing novel therapeutics. Its utility stems from the established biological activities of related quinoline analogs.

-

Anticancer Potential: Numerous brominated quinolines have shown potent antiproliferative activity against various cancer cell lines, including C6, HeLa, and HT29. [4]The mechanism often involves the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication. [4]This compound could be screened against a panel of cancer cell lines to assess its cytotoxic effects.

-

Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. [1]Novel derivatives are continuously being explored to combat drug-resistant strains of malaria.

-

Scaffold for Further Chemistry: The bromine atom at the 3-position is not just a modulator of activity but also a versatile chemical handle. It can be readily functionalized using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of other chemical groups, enabling extensive Structure-Activity Relationship (SAR) studies. [3]

Safety and Handling

As a novel chemical entity, this compound must be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for halogenated aromatic compounds should be followed. Analogous compounds like 6-Bromo-8-methylquinoline are classified as irritants, causing skin and eye irritation, and may cause respiratory irritation. [6] Recommended Handling Procedures:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is a strategically designed heterocyclic compound that stands at the intersection of established pharmacological scaffolds and modern medicinal chemistry principles. Its defined physicochemical properties, coupled with a plausible and robust synthetic route, make it an accessible target for research. The combination of bromo, fluoro, and methyl substituents provides a unique electronic and steric profile that warrants investigation for a range of therapeutic targets, particularly in oncology. This guide provides the foundational knowledge for scientists to synthesize, characterize, and explore the full potential of this promising molecule in the ongoing quest for novel and effective therapeutics.

References

-

PubChem. This compound (C10H7BrFN). PubChemLite. [Link]

-

PubChem. 3-Bromo-8-fluoro-quinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. National Center for Biotechnology Information. [Link]

-

Al-Majedy, Y. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

-

PubChem. 6-Bromo-8-fluoro-5-methyl-quinolin-3-ol. National Center for Biotechnology Information. [Link]

-

Al-Zahrani, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]

-

PubChem. 6-bromo-3-methylquinoline (C10H8BrN). PubChemLite. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H7BrFN) [pubchemlite.lcsb.uni.lu]

- 6. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its versatile framework allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-8-fluoro-6-methylquinoline . The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the quinoline core presents a unique combination of electronic and steric features, making it a compelling building block for the discovery of novel therapeutic agents. This document serves as an in-depth technical resource, providing a comprehensive overview of its chemical identity, physicochemical properties, proposed synthesis, spectroscopic characterization, and potential applications in drug development, with a particular focus on oncology and inflammatory diseases.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the key identifiers for this compound.

IUPAC Name: this compound[1]

The structure consists of a quinoline core, which is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring. The numbering of the quinoline ring system dictates the positions of the substituents:

-

A bromine atom at position 3.

-

A fluorine atom at position 8.

-

A methyl group at position 6.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₇BrFN | [1] |

| Canonical SMILES | CC1=CC2=CC(=CN=C2C(=C1)F)Br | [1] |

| InChI | InChI=1S/C10H7BrFN/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,1H3 | [1] |

| InChIKey | FODFXMHHVCMWHQ-UHFFFAOYSA-N | [1] |

| Molecular Weight | 240.07 g/mol | (Calculated) |

| Monoisotopic Mass | 238.9746 Da | [1] |

Physicochemical Properties: A Predictive Analysis

| Property | Predicted/Estimated Value | Rationale and Comparative Insights |

| Melting Point (°C) | 75 - 85 | The melting point of 3-Bromo-6-methylquinoline is reported to be 78-80 °C[2]. The introduction of a fluorine atom may slightly alter the crystal lattice packing and intermolecular forces, but a similar range is expected. |

| Boiling Point (°C) | > 300 | Substituted quinolines generally have high boiling points due to their aromatic nature and polarity. The predicted boiling point for 3-Bromo-6-methylquinoline is 294.4±20.0 °C[2]. The addition of a fluorine atom would likely increase this value. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol). Poorly soluble in water. | The quinoline core provides a degree of polarity, but the presence of the bromo and methyl groups, along with the overall aromatic system, contributes to its lipophilic character. This is typical for many quinoline derivatives[3]. |

| logP (Octanol/Water Partition Coefficient) | ~3.3 | This value is predicted for the parent compound, this compound, suggesting a moderate level of lipophilicity[4]. Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties[5]. |

| pKa (of the conjugate acid) | ~3-4 | The pKa of quinoline itself is 4.9. The presence of electron-withdrawing groups like bromine and fluorine is expected to decrease the basicity of the quinoline nitrogen, thus lowering the pKa of its conjugate acid[6]. |

Synthesis of this compound: A Proposed Pathway

Rationale for the Synthetic Strategy

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Variations of this reaction allow for the use of different starting materials to achieve a variety of substitution patterns. Subsequent halogenation reactions on the formed quinoline core can then be employed to introduce the desired substituents.

Proposed Multi-step Synthesis

The proposed synthesis begins with commercially available starting materials and proceeds through key intermediates to the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

-

Reaction Setup: To a stirred solution of 2-fluoro-4-methylaniline in an appropriate solvent (e.g., DMF), introduce a formylating agent. The Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine in acidic conditions) are suitable methods.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with ice-water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3-fluoro-5-methylbenzaldehyde with a slight excess of a compound containing an activated methylene group, such as acetone or ethyl acetoacetate, in the presence of a base (e.g., NaOH or KOH) or acid catalyst.

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

-

Reaction Setup: Dissolve 8-fluoro-6-methylquinoline in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

-

Reaction Conditions: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise. The electrophilic bromination of the quinoline ring is directed to the 3-position, which is activated towards electrophilic attack. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH solution). The resulting precipitate is filtered, washed with water, and dried. The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization: An Analytical Framework

While experimental spectra for this compound are not available in the public domain, this section provides a predictive guide to its spectroscopic features based on the analysis of structurally similar compounds. This framework is invaluable for researchers who may synthesize this compound and require a reference for its characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the known effects of the substituents on the quinoline ring.

¹H NMR (Predicted):

-

Aromatic Protons (δ 7.0-9.0 ppm): The spectrum is expected to show distinct signals for the protons on the quinoline ring. The protons at positions 2 and 4 will likely be the most downfield due to the deshielding effect of the nitrogen atom. The fluorine at position 8 will introduce splitting to the adjacent proton at position 7.

-

Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group at position 6.

¹³C NMR (Predicted):

-

The spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine and fluorine atoms (C3 and C8) will show characteristic chemical shifts and C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₇⁷⁹BrFN]⁺ and [C₁₀H₇⁸¹BrFN]⁺.

-

Fragmentation Pattern: Common fragmentation pathways for quinolines include the loss of HCN and cleavage of the substituent groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

-

C-F stretching: ~1000-1100 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[7][8][9][10][11][12].

Anticancer Potential

Substituted quinolines have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs)[5][7][8].

-

Kinase Inhibition: The quinoline scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer cell signaling. The bromine at the 3-position provides a convenient handle for introducing different side chains via cross-coupling reactions to explore structure-activity relationships (SAR).

-

Topoisomerase Inhibition: Some quinoline derivatives have been shown to intercalate with DNA and inhibit topoisomerase enzymes, leading to cancer cell death[1].

Caption: Drug discovery workflow utilizing this compound.

Anti-inflammatory Applications